molecular formula C8H6Cl2O2S B6163369 2,6-dichloro-4-(methylsulfanyl)benzoic acid CAS No. 2145093-98-5

2,6-dichloro-4-(methylsulfanyl)benzoic acid

Cat. No.: B6163369
CAS No.: 2145093-98-5
M. Wt: 237.1
InChI Key:
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Description

2,6-Dichloro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2S It is characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of 4-(methylsulfanyl)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 6 positions of the benzoic acid ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2,6-dichloro-4-(methylsulfinyl)benzoic acid or 2,6-dichloro-4-(methylsulfonyl)benzoic acid.

    Reduction: Formation of 2,6-dichloro-4-(methylsulfanyl)benzyl alcohol.

    Substitution: Formation of 2,6-dichloro-4-(methoxy)benzoic acid or other substituted derivatives.

Scientific Research Applications

2,6-Dichloro-4-(methylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

    2,6-Dichloro-4-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    2,6-Dichloro-4-(methylthio)benzoic acid: Similar structure but with a methylthio group instead of a methylsulfanyl group.

Uniqueness

2,6-Dichloro-4-(methylsulfanyl)benzoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds

Properties

CAS No.

2145093-98-5

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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